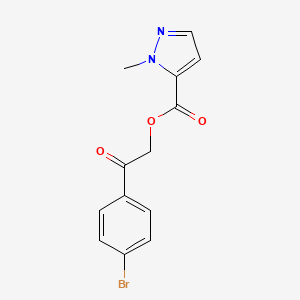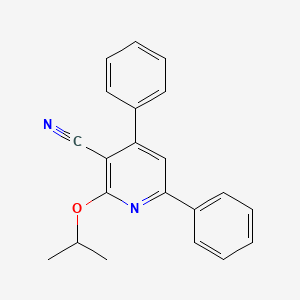
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone is an organic compound characterized by the presence of a cyclohexyl group attached to a phenoxy group, which is further connected to a methylphenyl ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-cyclohexylphenol with an appropriate halogenated ethanone derivative under basic conditions to form the phenoxy intermediate.
Coupling Reaction: The phenoxy intermediate is then coupled with 4-methylphenyl ethanone using a suitable catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for the controlled addition of reactants and catalysts.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Cyclohexylphenoxy)-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Influencing cellular pathways involved in metabolism or signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Cyclohexylphenoxy)-1-phenylethanone: Lacks the methyl group on the phenyl ring.
2-(4-Methylphenoxy)-1-(4-methylphenyl)ethanone: Lacks the cyclohexyl group.
Propriétés
Formule moléculaire |
C21H24O2 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
2-(4-cyclohexylphenoxy)-1-(4-methylphenyl)ethanone |
InChI |
InChI=1S/C21H24O2/c1-16-7-9-19(10-8-16)21(22)15-23-20-13-11-18(12-14-20)17-5-3-2-4-6-17/h7-14,17H,2-6,15H2,1H3 |
Clé InChI |
ZBWWTPRKUNMHMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B10878665.png)
![Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10878678.png)
![7-benzyl-2-[(4-chlorophenoxy)methyl]-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878679.png)


![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)
![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10878713.png)

![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10878730.png)

![2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10878738.png)
![1-(2-Adamantyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878745.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
